1-Benzyl-3,5-dimethyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole derivatives typically involves the condensation of corresponding hydrazines and ketones or aldehydes in the presence of acidic or basic catalysts. For example, synthesis methods have been developed to produce pyrazole derivatives through 3+2 annulation methods, demonstrating the versatility of pyrazole synthesis approaches (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3,5-dimethyl-1H-pyrazole and its derivatives can be confirmed through X-ray diffraction studies, providing detailed insights into their crystallographic parameters. These studies reveal the conformational and geometric features of the pyrazole ring and its substituents, highlighting the importance of molecular structure in determining the compound's properties and reactivity (Kumara et al., 2018).
Chemical Reactions and Properties
1-Benzyl-3,5-dimethyl-1H-pyrazole participates in various chemical reactions, leveraging its nucleophilic and electrophilic sites for further functionalization. These reactions can be tailored to synthesize a broad range of derivatives with specific chemical properties. The compound's reactivity is significantly influenced by the nature of its substituents, which can alter its electronic and steric environments (Shi et al., 2012).
Physical Properties Analysis
The physical properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. X-ray crystallography and computational modeling studies provide comprehensive insights into these properties, facilitating the design and synthesis of compounds with desired physical characteristics (Foces-Foces et al., 1996).
Chemical Properties Analysis
The chemical properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole, such as acidity, basicity, and reactivity towards various reagents, are fundamental to its applications in synthesis and materials science. Studies focusing on the compound's reactivity patterns, interaction with other molecules, and potential for forming complexes with metals or other organic compounds are vital for expanding its utility in chemical synthesis and industrial applications (Karrouchi et al., 2020).
Scientific Research Applications
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The synthetic pathway for pyrazoles often involves the reaction of hydrazines with 1,3-diketones .
-
Coordination Chemistry and Organometallic Chemistry
-
Polymer Chemistry
- 3,5-Dimethyl-1H-pyrazole-1-carbodithioates, a class of compounds related to 1-Benzyl-3,5-dimethyl-1H-pyrazole, have been shown to be extremely versatile dithiocarbamate RAFT agents with widespread applicability . They offer very low dispersities for polymers based on more activated monomers .
- The cyanomethyl and benzyl dithiocarbamates are particularly effective in this regard, and have been used in the polymerization of various monomers, including methyl acrylate (MA), N,N-dimethylacrylamide (DMA), and styrene (St) .
-
Antibacterial Activity
-
Antidepressant Activity
-
Preparation of Pyrazolato Ligated Complexes
-
Inhibitors of Protein Glycation
-
Antioxidant and Antiviral Agents
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCXNXMLCDHLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345326 | |
Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,5-dimethyl-1H-pyrazole | |
CAS RN |
1134-81-2 | |
Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.